Difenoconazole
Overview
Description
Difenoconazole is a fungicide used for disease control in many fruits, vegetables, cereals, and other field crops . It is a broad-spectrum triazole fungicide that works by inhibiting sterol 14α-demethylase, blocking the biosynthesis of sterol .
Synthesis Analysis
The preparation process of difenoconazole involves several steps including acylation synthesis, cyclization synthesis, and difenoconazole condensation and salt synthesis . The process involves making diphenyl ether react with bromoacetyl chloride in a reaction still, and carrying out desolvation processing on materials to obtain bromoketone .Molecular Structure Analysis
Difenoconazole has a molecular formula of C19H17Cl2N3O3 . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups .Chemical Reactions Analysis
Difenoconazole can undergo electrochemical oxidation in solutions . The electrolysis products of difenoconazole and the key analytical parameters for their identification have been studied .Physical And Chemical Properties Analysis
Difenoconazole has a molecular weight of 406.26 . It is a systemic triazole fungicide . More detailed physical and chemical properties can be found in the safety data sheet .Scientific Research Applications
Application in Agronomy
Difenoconazole is a triazole germicide that is usually applied to prevent fungal diseases on crops . It has been used on Jujube (Ziziphus jujuba Mill.), a spiny Rhamnaceous plant that originated in China .
- Method of Application : Supervised field trials were carried out in six provinces of China, and the final residue and dissipation behavior of difenoconazole on jujube were determined by gas chromatography (GC) .
- Results : The results showed that when addition levels were 0.02, 0.2, and 2 mg·kg −1, average recoveries of the aforementioned method for difenoconazole in jujube can be put into the range of 73–108%, and relative standard deviation (RSD) was 3–9% .
Application in Food Safety
Difenoconazole and its metabolite difenoconazole-alcohol have been studied during tea growing, processing, and brewing .
- Method of Application : The residue dissipation and risk assessment of difenoconazole and its metabolite were investigated by ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) .
- Results : The dissipation half-lives of difenoconazole in fresh tea leaves was 1.77 days. After 14 days, the dissipation rates of difenoconazole and difenoconazole-alcohol reached 99% .
Application in Fruit Tree Disease Control
Difenoconazole has excellent protection and therapeutic activities and is widely used to control diseases of fruit trees .
- Method of Application : It is applied to control diseases of fruit trees, vegetables, and various food crops .
- Results : It does not pollute the environment or agricultural products and does not harm natural enemies .
Application in Enhancing Disease Resistance
Chitosan combined with difenoconazole can effectively promote the soluble protein, total phenols, and flavonoid contents in P. heterophylla leaves and decline their MDA content .
- Method of Application : The study combined chitosan with difenoconazole to enhance the disease resistance to leaf spot disease .
- Results : The results show that this combination can effectively enhance the disease resistance to leaf spot disease .
Application in Soil Microorganism Study
Difenoconazole has been used in the study of soil microorganisms .
- Method of Application : The effect of difenoconazole on soil microorganisms was studied .
- Results : The results of the study were in good agreement with other published data .
- Method of Application : In this study, the effects of difenoconazole exposure on wheat (Triticum aestivum L.) were investigated .
- Results : Difenoconazole exposure significantly inhibited plant growth, evidenced by the decrease in root dry weight, total root length, and surface area by 20–70%, 43–73%, and 26–66%, respectively, under different regimes of treatment concentrations and periods . Difenoconazole exposure also significantly inhibited shoot growth and development by decreasing 33–61% of the shoot dry weight and 50–65% of the leaf area .
Application in Spinach, Wax Gourd, and Summer Squash Growth
Difenoconazole has been used in the study of residue dissipation and dietary risk assessment during the growth of spinach, wax gourd, and summer squash .
- Method of Application : A solid phase extraction coupled with gas chromatography-mass spectrometry was used to detect difenoconazole residues in these plants . Field trials were conducted to investigate the dissipation and residue behavior of difenoconazole in six representative regions across China for each studied vegetable .
- Results : Difenoconazole rapidly dissipated in spinach, wax gourd, and summer squash with half-lives of 2.3–5.9 days . The terminal residues of difenoconazole ranged from 0.029 to 4.74 mg/kg in spinach at 3, 5, and 7 days, < 0.01 to 0.036 mg/kg in wax gourd at 5, 7, and 14 days, and < 0.01 to 0.12 mg/kg in summer squash at 5, 7, and 10 days .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJATMQXGBDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032372 | |
Record name | Difenoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100.8 °C (3.7 mPa) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cu cm at 20 °C | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Difenoconazole/ is applied by foliar spray or seed treatment and acts by interference with the synthesis of ergosterol in the target fungi by inhibition of the 14alpha-demethylation of sterols, which leads to morphological and functional changes in the fungal cell membrane. | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Difenoconazole | |
Color/Form |
White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid | |
CAS RN |
119446-68-3 | |
Record name | Difenoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119446-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difenoconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119446683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
78.6 °C | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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